![molecular formula C9H4Cl2IN B1610487 4,7-Dichloro-3-iodoquinoline CAS No. 70237-22-8](/img/structure/B1610487.png)
4,7-Dichloro-3-iodoquinoline
Overview
Description
4,7-Dichloro-3-iodoquinoline is a halogenated quinoline derivative characterized by the presence of chlorine and iodine atoms at the 4th and 7th positions, respectively. Quinolines are heterocyclic aromatic organic compounds with a fused benzene and pyridine ring, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloro-3-iodoquinoline typically involves halogenation reactions of quinoline derivatives. One common method is the direct chlorination and iodination of quinoline using chlorine and iodine gases or their respective halogenating agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions, often employing continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloro-3-iodoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Quinone derivatives, such as 4,7-dichloro-3-iodoquinone.
Reduction: Dihydroquinoline derivatives, such as 4,7-dichloro-3-iododihydroquinoline.
Substitution: Alkylated or arylated derivatives, depending on the substituents used.
Scientific Research Applications
Synthesis of 4,7-Dichloro-3-iodoquinoline
The synthesis of this compound typically involves a multi-step process starting from simpler quinoline derivatives. For instance, a common method includes the iodination of 7-chloroquinolin-4-ol followed by chlorination to yield the desired compound. The overall yield can be quite high, often exceeding 70% in well-optimized conditions .
Antimalarial Activity
One of the prominent applications of this compound is in the development of antimalarial agents. Structural analogs of this compound have shown potent activity against Plasmodium falciparum, particularly resistant strains. For example, studies have demonstrated that compounds derived from 4(1H)-quinolone frameworks exhibit low nanomolar IC50 values against these strains, indicating their effectiveness as potential treatments for malaria .
Cancer Therapeutics
Research has also highlighted the role of this compound in cancer therapy. It has been investigated for its ability to downregulate KRAS, a key oncogene involved in many cancers. Compounds that stabilize G-quadruplex structures related to KRAS have shown promise in reducing tumor growth in preclinical models . This suggests that derivatives of this compound could serve as valuable tools in targeted cancer therapies.
Case Studies and Research Findings
- Antimalarial Studies : In a study involving ELQ compounds (which are structurally related to this compound), researchers found that certain derivatives exhibited exceptional selectivity against P. falciparum's mitochondrial electron transport chain. This selectivity was linked to structural modifications that enhanced metabolic stability and reduced cross-resistance with existing antimalarials like atovaquone .
- Cancer Research : A recent investigation into indoloquinoline derivatives showed that compounds similar to this compound effectively inhibited KRAS promoter activity in pancreatic cancer cell lines harboring mutant KRAS proteins. The results indicated a significant reduction in luciferase activity, suggesting potential for these compounds in therapeutic applications targeting KRAS-driven cancers .
Data Tables
Mechanism of Action
The mechanism by which 4,7-dichloro-3-iodoquinoline exerts its effects depends on its specific application. For instance, in antimalarial applications, the compound may interfere with the life cycle of the malaria parasite by inhibiting key enzymes or disrupting cellular processes. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids or proteins.
Comparison with Similar Compounds
4-Chloroquinoline
7-Iodoquinoline
4,7-Dichloroquinoline
3-Iodoquinoline
Biological Activity
4,7-Dichloro-3-iodoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is a halogenated quinoline derivative characterized by the presence of two chlorine atoms and one iodine atom on the quinoline ring. This unique structure contributes to its biological properties, influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing quinoline moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline can effectively inhibit the growth of various bacterial strains. The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes and interfere with metabolic processes.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
This compound | P. aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has garnered attention in recent years. Studies suggest that it may exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound showed an IC50 value of 20.1 nM.
- KB-V1 (Oral Cancer) : An IC50 value of 14 nM was recorded, indicating potent activity against this cell line.
- Mechanism of Action : The mechanism is believed to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation, leading to endoplasmic reticulum stress and subsequent apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the presence and position of halogen substituents on the quinoline ring. Studies have shown that increased lipophilicity and electron-withdrawing properties enhance antiviral and anticancer activities .
Table 2: Structure-Activity Relationship Insights
Substituent Position | Type | Effect on Activity |
---|---|---|
4 | Chlorine | Increased cytotoxicity |
3 | Iodine | Enhanced selectivity for cancer cells |
7 | Chlorine | Improved antimicrobial efficacy |
Properties
IUPAC Name |
4,7-dichloro-3-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2IN/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUQJSFUVCSBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500467 | |
Record name | 4,7-Dichloro-3-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70237-22-8 | |
Record name | 4,7-Dichloro-3-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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